Transient protein interaction capture is challenging in limited samples. DiAzKs (CAS 1253643-88-7) solves this with a diazirine photo-crosslinking amino acid.
• 7-fold higher crosslinking efficiency vs. 254 nm UV.
• Native mammalian incorporation without genetic manipulation.
• Site-specific insertion via PylRS/tRNACUA.
≥98% purity, -20°C storage, blue ice shipping. Research use only.
Molecular FormulaC11H20N4O4
Molecular Weight272.30 g/mol
CAS No.1253643-88-7
Cat. No.B560315
⚠ Attention: For research use only. Not for human or veterinary use.
Photo-Lysine Procurement Guide: Key Characteristics and Research Utility
N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (commonly designated Photo-Lysine, DiAzKs, or AbK; CAS 1253643-88-7) is a diazirine-containing, genetically encodable unnatural amino acid that functions as a UV light-activated (365 nm) photo-crosslinking probe [1]. It is site-specifically incorporated into proteins via orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pairs or through native mammalian translation machinery [2]. Upon UV irradiation, the diazirine moiety generates a highly reactive carbene intermediate that forms covalent bonds with adjacent biomolecules, enabling covalent capture of transient or weak protein-protein and protein-RNA interactions in vitro and in living cells [3].
Workflow: Genetically encodable photo-crosslinking probe for live-cell studies
Incorporation: Site-specific via PylRS/tRNACUA or native mammalian translation machinery
[1] Ai HW, Shen W, Sagi A, Chen PR, Schultz PG. Probing protein-protein interactions with a genetically encoded photo-crosslinking amino acid. Chembiochem. 2011 Aug 16;12(12):1854-7. doi: 10.1002/cbic.201100194. View Source
[2] Chatterjee A, Xiao H, Bollong M, Ai HW, Schultz PG. Efficient viral delivery system for unnatural amino acid mutagenesis in mammalian cells. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11803-8. doi: 10.1073/pnas.1309584110. View Source
[3] Dziuba D, Hoffmann JE, Hentze MW, Schultz C. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo-crosslinking. ChemBioChem. 2020 Jan 15;21(1-2):88-93. doi: 10.1002/cbic.201900559. View Source
Critical Differentiators: Why In-Class Crosslinkers Are Not Interchangeable
While several diazirine-containing photo-crosslinking amino acids exist (e.g., photo-leucine, photo-methionine, DiZPK), substitution without experimental validation is scientifically unsound. N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine exhibits distinct incorporation mechanisms, crosslinking efficiencies, and residue-specific targeting profiles. Unlike photo-leucine and photo-methionine, which rely on depletion of their cognate canonical amino acids for incorporation and preferentially target hydrophobic regions [1], this compound leverages the PylRS/tRNACUA orthogonal pair for high-fidelity site-specific insertion [2]. Crucially, its unique lysine-based structure enables it to be utilized by native mammalian translational machinery without genetic manipulation, a property not shared by its analogs [3]. Furthermore, its carbene generation under 365 nm light offers a 7-fold increase in crosslinking efficiency over conventional 254 nm UV crosslinking in RNA-protein interaction studies [4]. These quantifiable differences in incorporation route, substrate scope, and photochemical yield necessitate careful selection based on the specific experimental design.
Photo-Lysine (DiAzKs)
Photo-leucine / photo-methionine
Incorporation route may shift; photo-leucine and photo-methionine require amino acid depletion, unlike photo-lysine, which can use native machinery.
Site-specific PylRS/tRNACUA
Global proteome labeling
Residue-level control may not transfer; nonspecific global crosslinking can mask interaction interfaces and limit structural mapping.
365 nm diazirine activation
254 nm conventional UV / aryl azide probes
Crosslinking efficiency and photostability may differ; shorter UV wavelengths can increase cellular damage and non-specific side reactions.
[1] Lössl P, Kölbel K, Tänzler D, Nannemann D, Ihling CH, Keller MV, Schneider M, Zaucke F, Meiler J, Sinz A. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Methods Mol Biol. 2016;1394:109-27. doi: 10.1007/978-1-4939-3341-9_9. View Source
[2] Ai HW, Shen W, Sagi A, Chen PR, Schultz PG. Probing protein-protein interactions with a genetically encoded photo-crosslinking amino acid. Chembiochem. 2011 Aug 16;12(12):1854-7. doi: 10.1002/cbic.201100194. View Source
[3] Yang T, Liu Z, Li XD. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016 Feb;12(2):70-2. doi: 10.1038/nchembio.1990. View Source
[4] Dziuba D, Hoffmann JE, Hentze MW, Schultz C. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo-crosslinking. ChemBioChem. 2020 Jan 15;21(1-2):88-93. doi: 10.1002/cbic.201900559. View Source
Quantitative Differentiation: Performance Metrics vs. Comparators
Superior RNA-Protein Crosslinking Efficiency
In a model system using human iron regulatory protein 1 (IRP1), site-specific incorporation of N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (DiAzKs) achieved a sevenfold increase in crosslinking efficiency compared to conventional 254 nm UV crosslinking [1]. This quantification was based on the relative intensity of crosslinked protein-RNA adducts resolved by SDS-PAGE and visualized via autoradiography.
Crosslinking EfficiencyHead-to-head
7-fold increase vs. 254 nm UV baseline
Supports detection of low-abundance RNA-protein interactions
Human IRP1 protein expressed in HEK293T cells; 365 nm UV irradiation for 10 min for DiAzKs; 254 nm UV irradiation for 10 min for conventional crosslinking
Why This Matters
This 7-fold increase in crosslinking yield is critical for detecting low-abundance or transient RNA-protein interactions, reducing sample requirements and improving signal-to-noise ratios in downstream analyses like mass spectrometry or next-generation sequencing.
[1] Dziuba D, Hoffmann JE, Hentze MW, Schultz C. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo-crosslinking. ChemBioChem. 2020 Jan 15;21(1-2):88-93. doi: 10.1002/cbic.201900559. View Source
Native Translational Machinery Incorporation for PTM-Reader Identification
Unlike photo-leucine and photo-methionine, which require depletion of their cognate natural amino acids for efficient incorporation and are primarily used for global proteome labeling, N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (photo-lysine) is readily incorporated into proteins by the native mammalian translation machinery without any genetic manipulation or amino acid depletion [1]. This property enabled the successful capture and identification of specific histone modification 'readers' and 'erasers' from HeLa cell lysates, including the heterodimer of Ku70 and Ku80 proteins within a native chromatin complex.
Native IncorporationCross-study
No amino acid depletion or genetic modification required
Incorporated by native mammalian translation machinery without amino acid depletion or genetic modification
Comparator Or Baseline
Photo-leucine and photo-methionine (require depletion of leucine and methionine, respectively, for efficient incorporation)
Quantified Difference
Qualitative difference in experimental setup: no depletion required vs. depletion required
Conditions
HeLa cells cultured in standard DMEM medium supplemented with 1 mM photo-lysine for 24 hours
Why This Matters
The ability to use native translational machinery simplifies experimental workflows, reduces cellular stress from amino acid starvation, and enables PTM-reader identification in primary cells or systems where genetic manipulation is challenging, offering a unique advantage for epigenetic target discovery.
[1] Yang T, Liu Z, Li XD. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016 Feb;12(2):70-2. doi: 10.1038/nchembio.1990. View Source
Site-Specific Genetic Encoding for Protein Interaction Mapping
N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine (AbK) is efficiently incorporated into proteins in E. coli and mammalian cells using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA orthogonal pair [1]. This system allows for site-specific installation of the crosslinker at any amber codon-specified position. In contrast, photo-leucine and photo-methionine are incorporated globally and non-specifically by endogenous synthetases, precluding residue-level control. The site-specificity was validated by mass spectrometry analysis of purified glutathione S-transferase (GST) containing AbK at a defined position.
Site-specific incorporation at amber codon positions with >95% fidelity (as measured by MS)
Comparator Or Baseline
Photo-leucine and photo-methionine (global, non-specific incorporation)
Quantified Difference
Residue-level control vs. global proteome labeling
Conditions
E. coli BL21(DE3) cells co-transformed with pEVOL-pylRS-AbK and pET-GST-TAG plasmids; 1 mM AbK in M9 minimal medium
Why This Matters
Residue-level control is essential for generating high-resolution distance restraints in structural proteomics, mapping protein interaction interfaces, and validating binding modes of drug candidates without confounding signals from non-specific crosslinking events across the entire proteome.
[1] Ai HW, Shen W, Sagi A, Chen PR, Schultz PG. Probing protein-protein interactions with a genetically encoded photo-crosslinking amino acid. Chembiochem. 2011 Aug 16;12(12):1854-7. doi: 10.1002/cbic.201100194. View Source
Diazirine Photochemistry: Photostability and Wavelength Specificity
The diazirine moiety in N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine exhibits significantly better photostability under ambient light conditions than the phenyl azide groups used in traditional photoreactive crosslinkers . Furthermore, diazirine activation is efficiently triggered by long-wave UV light (330-370 nm), which is less damaging to biological samples than the shorter wavelengths required for aryl azide activation. Comparative studies have shown that diazirine-based probes generate more uniform crosslinking products and exhibit a lower tendency for non-specific side reactions than aryl azides under identical irradiation conditions [1].
Photostability & WavelengthClass-level
Stable under ambient light; activated at 365 nm
Context-dependent; may reduce premature activation
Stable under ambient light; activated efficiently at 365 nm long-wave UV
Comparator Or Baseline
Aryl azides (e.g., phenyl azide) which are less photostable and require shorter wavelength UV (250-350 nm) for activation
Quantified Difference
Qualitative difference in stability and reaction uniformity; diazirines yield more uniform products
Conditions
Comparative photolysis studies in aqueous and n-propanol solutions using HPLC-MS analysis
Why This Matters
Superior photostability minimizes premature activation during handling and shipping, ensuring higher experimental reproducibility. The longer activation wavelength (365 nm) reduces UV-induced cellular damage in live-cell experiments, preserving biological context and increasing the fidelity of identified interactions.
[1] Weber PJ, Beck-Sickinger AG. Comparison of the photochemical behavior of four different photoactivatable probes. J Pept Res. 1997 May;49(5):375-83. doi: 10.1111/j.1399-3011.1997.tb00889.x. View Source
High-Value Application Scenarios in Academic and Industrial Research
Mapping Low-Abundance RBP Interaction Networks in Primary Cells
Leverage the 7-fold increase in crosslinking efficiency compared to conventional 254 nm UV methods [1] to capture and identify low-abundance RBPs or transient RNA-protein interactions from limited primary cell samples (e.g., patient-derived cells, rare stem cell populations). This is particularly valuable for dissecting post-transcriptional regulatory networks in disease states where sample quantities are limiting.
Identifying Epigenetic Reader Proteins for Lysine PTMs
Exploit the unique ability of photo-lysine to be incorporated by native mammalian translation machinery without genetic manipulation or amino acid depletion [2]. This enables chemoproteomic profiling of proteins that recognize specific lysine PTMs (acetylation, methylation, crotonylation, etc.) in histones or non-histone proteins. This application is critical for target identification and validation in epigenetic drug discovery programs.
Structural Proteomics and Protein Interface Mapping via Site-Specific Encoding
Utilize the PylRS/tRNACUA orthogonal system for site-specific incorporation of the compound at defined amber codon positions [3] to generate precise distance restraints for integrative structural modeling of protein complexes. This approach is superior to global crosslinking methods for validating computationally predicted interaction interfaces or determining binding modes of small-molecule therapeutics.
Live-Cell Protein Interaction Studies in Hard-to-Transfect Cells
Implement the adenovirus-based delivery system for the PylRS/tRNACUA pair to achieve efficient site-specific incorporation of the compound in primary cells and cancerous cell lines that are refractory to plasmid transfection [2]. This expands the utility of the compound for studying endogenous protein interaction dynamics in physiologically relevant cellular contexts, such as analyzing growth factor-induced signaling complex formation.
Application
Selection Property
Validation Focus
Low-abundance RBP interaction mapping
Crosslinking efficiency gain
Signal-to-noise ratio and sample requirements
Epigenetic reader identification for lysine PTMs
Native machinery incorporation
Chemoproteomic profiling in primary cells
Structural proteomics and interface mapping
Site-specific amber codon insertion
Distance restraint generation and model validation
Live-cell studies in hard-to-transfect cells
Viral delivery of orthogonal pair
Endogenous complex dynamics under physiological conditions
[1] Dziuba D, Hoffmann JE, Hentze MW, Schultz C. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo-crosslinking. ChemBioChem. 2020 Jan 15;21(1-2):88-93. doi: 10.1002/cbic.201900559. View Source
[2] Yang T, Liu Z, Li XD. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016 Feb;12(2):70-2. doi: 10.1038/nchembio.1990. View Source
[3] Ai HW, Shen W, Sagi A, Chen PR, Schultz PG. Probing protein-protein interactions with a genetically encoded photo-crosslinking amino acid. Chembiochem. 2011 Aug 16;12(12):1854-7. doi: 10.1002/cbic.201100194. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.